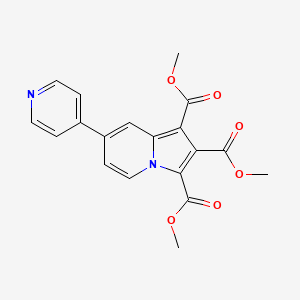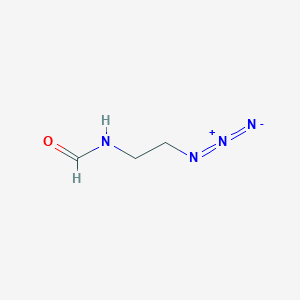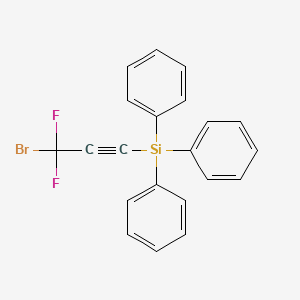
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heteroaromatic compounds known for their unique structural and electronic properties. This compound, in particular, features a pyridine ring fused to an indolizine core, with three carboxylate groups and three methyl groups attached, making it a highly functionalized molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate can be achieved through various methodologies. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies has been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indolizine: The parent compound, which lacks the additional functional groups present in Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate.
Pyrrolo[1,2-a]pyridine: Another indolizine isomer with different substitution patterns.
Camptothecin: A cytotoxic quinoline alkaloid with a similar indolizine core structure.
Uniqueness
This compound is unique due to its highly functionalized structure, which imparts distinct chemical and biological properties. The presence of three carboxylate groups and three methyl groups enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
922174-58-1 |
|---|---|
分子式 |
C19H16N2O6 |
分子量 |
368.3 g/mol |
IUPAC名 |
trimethyl 7-pyridin-4-ylindolizine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H16N2O6/c1-25-17(22)14-13-10-12(11-4-7-20-8-5-11)6-9-21(13)16(19(24)27-3)15(14)18(23)26-2/h4-10H,1-3H3 |
InChIキー |
WPNBYYHSHVYDJU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)




![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)


